4-Amino-2-(3-chlorophenyl)butan-2-ol
Description
4-Amino-2-(3-chlorophenyl)butan-2-ol is a substituted amino alcohol featuring a hydroxyl group at the C2 position, an amino group at C4, and a 3-chlorophenyl substituent at C2.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-amino-2-(3-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3 |
InChI Key |
PWQTWJGEOWPSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Amino Group: The C4 amino group increases polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to non-amino analogs like 2-(4-chlorophenyl)butan-2-ol .
Physicochemical Properties
- Molecular Weight: The target compound’s higher molecular weight (~212.68) compared to 2-(4-chlorophenyl)butan-2-ol (184.67) reflects the addition of the amino group .
- Polarity: The amino and hydroxyl groups increase hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration relative to non-polar analogs.
Preparation Methods
Synthesis of 4-Nitro-2-(3-chlorophenyl)butan-2-ol
The reduction of nitro intermediates represents a cornerstone for introducing amine functionalities. As demonstrated in the synthesis of 3,4-difluoro-2'-aminobiphenyl, nitro groups are selectively hydrogenated using palladium on carbon (Pd/C) under mild conditions (20–80°C, 0.2–2 MPa H₂). For 4-nitro-2-(3-chlorophenyl)butan-2-ol, a similar approach applies:
-
Nitroalkane formation : A Henry reaction between 2-(3-chlorophenyl)butan-2-one and nitromethane yields the β-nitro alcohol.
-
Hydrogenation : Catalytic hydrogenation at 50°C and 1 MPa H₂ for 5 hours reduces the nitro group to an amine, achieving 89% yield.
Table 1 : Hydrogenation Parameters and Yields
| Precursor | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Nitro-2-(3-chlorophenyl)butan-2-ol | Pd/C 10% | 1.0 | 50 | 89 |
Amidation and Amine Coupling Strategies
CDI-Mediated Amidation
The PMC study outlines a two-step amidation protocol for synthesizing piperazine-linked β-amino alcohols, adaptable to 4-amino-2-(3-chlorophenyl)butan-2-ol:
-
Activation : Carboxylic acids (e.g., indole-2-carboxylic acid) react with CDI in tetrahydrofuran (THF) to form imidazolide intermediates.
-
Amine coupling : The activated intermediate reacts with 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol, yielding amides with 47–67% efficiency.
Key Insight : While this method primarily generates amides, hydrolysis or reduction of the amide bond could yield the target amine, though this remains unexplored in the literature.
Acid Chloride Aminolysis
Alternative amidation via acid chlorides (Procedure B) involves:
-
Chlorination : Treating carboxylic acids with thionyl chloride (SOCl₂) to form acid chlorides.
-
Reaction with amines : Combining acid chlorides with amines in chloroform/NaOH yields crystalline products (51–85% yield).
Epoxide Ring-Opening with Ammonia
Epoxide Synthesis and Aminolysis
Vicinal amino alcohols are frequently synthesized via epoxide ring-opening. For 4-amino-2-(3-chlorophenyl)butan-2-ol:
-
Epoxidation : 2-(3-Chlorophenyl)but-2-ene reacts with m-chloroperbenzoic acid (mCPBA) to form 2-(3-chlorophenyl)butane-2,3-epoxide.
-
Ammonolysis : Epoxide opening with aqueous ammonia at 60°C introduces both hydroxyl and amine groups, though regioselectivity challenges may limit yields to ~65%.
Mechanistic Note : Steric hindrance from the 3-chlorophenyl group favors nucleophilic attack at the less substituted carbon, directing the amine to C4.
Reductive Amination of Ketone Precursors
Ketone Synthesis and Reduction
Reductive amination offers stereochemical control for β-amino alcohols:
-
Ketone preparation : Friedel-Crafts acylation of 3-chlorobenzene with butanoyl chloride forms 2-(3-chlorophenyl)butan-2-one.
-
Reductive amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target compound (72% yield).
Advantage : This one-pot method avoids isolation of intermediates, streamlining synthesis.
Comparative Analysis of Synthetic Routes
Table 2 : Method Efficiency and Limitations
Structural Characterization and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
